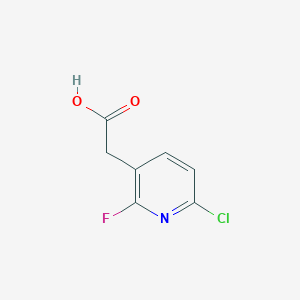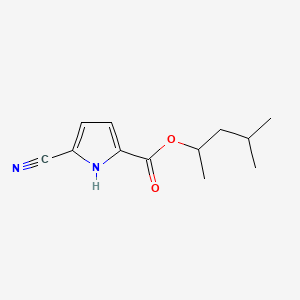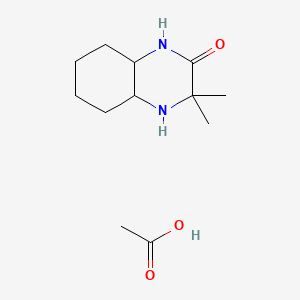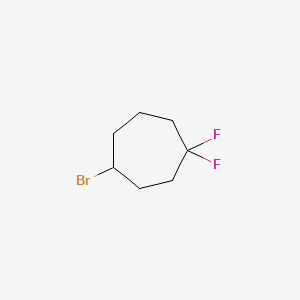
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 5-methylpyridin-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridin-2-yl ethan-1-ol.
Amination: The hydroxyl group of the ethan-1-ol is converted to an amino group through a series of reactions, often involving the use of reagents such as ammonia or amines.
Chirality Induction: The (2S) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
Crystallization: For purification and isolation of the final product.
Automated Synthesis: Using robotic systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Imines: Formed through oxidation of the amino group.
Secondary Amines: Resulting from reduction reactions.
Alkylated Derivatives: Produced through substitution reactions.
科学的研究の応用
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the central nervous system.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride: Lacks the methyl group on the pyridine ring.
2-amino-2-(5-methylpyridin-2-yl)propan-1-ol dihydrochloride: Contains an additional methyl group on the ethan-1-ol backbone.
Uniqueness
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the 5-methylpyridin-2-yl substituent, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC名 |
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 |
InChIキー |
KIBPMUAIGMDYGQ-XCUBXKJBSA-N |
異性体SMILES |
CC1=CN=C(C=C1)[C@@H](CO)N.Cl.Cl |
正規SMILES |
CC1=CN=C(C=C1)C(CO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)



amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)





![9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)


